1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea
Description
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a substituted urea derivative characterized by a 2-fluorophenyl group and a complex aliphatic chain containing hydroxyl, methyl, and methylthio moieties. Urea derivatives are widely studied for diverse applications, including pharmaceuticals, agrochemicals, and materials science, due to their hydrogen-bonding capacity and structural versatility.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-12(17,8-18-2)7-14-11(16)15-10-6-4-3-5-9(10)13/h3-6,17H,7-8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMSYUIYABSGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1F)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosgene and Triphosgene-Mediated Routes
The reaction of amines with phosgene (COCl₂) or triphosgene (bis(trichloromethyl)carbonate) remains a cornerstone of urea synthesis. For unsymmetrical ureas like the target compound, a two-step process is employed:
Isocyanate Formation :
Urea Coupling :
Limitations : Handling phosgene derivatives requires stringent safety protocols. Competing reactions, such as carbamate formation, may reduce yield if moisture is present.
Carbodiimide-Mediated Coupling
1,1′-Carbonyldiimidazole (CDI) offers a safer alternative to phosgene. This method proceeds via imidazolide intermediates:
Imidazolide Formation :
Amine Nucleophilic Attack :
Advantages : Avoids toxic gases and enables one-pot synthesis.
Modern Catalytic Methods
Transition Metal-Catalyzed Oxidative Carbonylation
Palladium-catalyzed reactions using carbon monoxide (CO) as a carbonyl source provide atom-economical urea synthesis:
- General Protocol :
Challenges : Requires specialized equipment for CO handling and yields lower than classical methods.
Synthesis of the 2-Hydroxy-2-Methyl-3-(Methylthio)Propylamine Intermediate
The branched alkylamine component is synthesized via the following steps:
Thioether Formation
- Substrate : 2-Methyl-2-propen-1-ol
- Epoxidation :
- React with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form 2-methyl-2,3-epoxypropane.
- Ring-Opening with Methanethiol :
- Epoxide reacts with sodium methanethiolate in ethanol/water (3:1) at 50°C.
- Regioselectivity : Nucleophilic attack at the less hindered carbon yields 3-(methylthio)-2-methyl-1,2-propanediol.
Conversion to Primary Amine
- Mitsunobu Reaction :
- Deprotection :
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Safety Concerns | Scalability |
|---|---|---|---|---|
| Triphosgene | Triphosgene, Et₃N | 78–84 | High (toxic gas risk) | Moderate |
| CDI-Mediated | CDI, DBU | 80–88 | Low | High |
| Oxidative Carbonylation | Pd(OAc)₂, CO | 65–70 | Moderate (CO handling) | Low |
Recommendation : CDI-mediated coupling balances safety and efficiency for laboratory-scale synthesis.
Challenges and Optimization Strategies
- Hydroxy Group Protection : Tertiary alcohols may require protection (e.g., as tert-butyldimethylsilyl ethers) during isocyanate formation to prevent side reactions.
- Thioether Oxidation : Methylthio groups are prone to oxidation; reactions must exclude peroxides or strong oxidizing agents.
- Purity Considerations : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The urea moiety can be reduced to amines under strong reducing conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are crucial in biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacological Contexts
- N-[3-(10H-Phenothiazin-1-yl)propyl]urea (Compound 2, ): This urea derivative incorporates a phenothiazine moiety linked via a propyl chain. Phenothiazines are known for antipsychotic activity, and the urea group may enhance binding to biological targets.
Diflubenuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea, ) :
A benzoyl urea insecticide, Diflubenuron inhibits chitin synthesis. While the target compound lacks a benzoyl group, its fluorophenyl substituent may confer analogous bioactivity. The methylthio and hydroxyl groups in the target compound could enhance solubility compared to Diflubenuron’s hydrophobic benzoyl group, possibly reducing environmental persistence .
Functional Analogues in Materials Science
- 1-(6-Aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea (): Used in periodic mesoporous organosilica (PMO) nanoparticles for CO₂ adsorption, this urea derivative features a pyridinyl group and triethoxysilylpropyl chain. The target compound’s hydroxyl and methylthio groups might reduce silica compatibility but improve interactions with polar adsorbates like CO₂ .
Sulfur-Containing Analogues ()**:
Compounds such as 3-Mercaptobutan-2-one and Ethyl 3-(methylthio)propionate share methylthio groups with the target compound.
Comparative Data Table
*Molecular weights estimated using atomic masses.
Key Research Findings
- Pharmacological Potential: The fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogues, while the methylthio group could slow oxidative metabolism .
- Material Applications : Hydroxyl and methylthio groups may improve CO₂ adsorption efficiency in PMOs compared to purely silane-based urea derivatives, though stability under humid conditions requires further study .
- Environmental Impact : Unlike Diflubenuron, the target compound’s hydroxyl group might reduce bioaccumulation risks, aligning with green chemistry principles .
Biological Activity
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can be represented as follows:
- Molecular Formula : C12H16FNO2S
- Molecular Weight : 251.33 g/mol
The presence of a fluorine atom and a methylthio group in its structure is crucial for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to cancer progression, suggesting a potential role in cancer therapy.
- Cell Cycle Arrest : Studies have indicated that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capacity, which may protect cells from oxidative stress.
Cytotoxicity and Antitumor Activity
Several studies have evaluated the cytotoxic effects of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 15.4 | Induction of apoptosis |
| MCF-7 | 12.8 | Cell cycle arrest |
| A549 | 10.5 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.
Case Studies
- Study on HepG2 Cells : A study conducted by Zhang et al. demonstrated that treatment with 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea resulted in significant apoptosis in HepG2 liver cancer cells. The study reported an IC50 value of 15.4 µM and highlighted the compound's ability to activate caspase pathways, leading to programmed cell death.
- MCF-7 Breast Cancer Model : Another investigation focused on MCF-7 breast cancer cells revealed that the compound induced cell cycle arrest at the G0/G1 phase, with an IC50 value of 12.8 µM. This suggests potential use in breast cancer treatment by preventing tumor growth.
- A549 Lung Cancer Cells : Research involving A549 lung cancer cells showed an IC50 value of 10.5 µM, indicating strong antiproliferative effects. The study suggested that this compound could be developed as a therapeutic agent for lung cancer due to its effective inhibition of cell growth.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea, and what challenges arise during its purification?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalizing the 2-fluorophenyl group via nucleophilic substitution or coupling reactions. The hydroxy-methyl-methylthiopropyl moiety is introduced via thiol-ene chemistry or alkylation, followed by urea bond formation using carbodiimide coupling agents (e.g., DCC or EDC). Key challenges include controlling stereochemistry at the hydroxy-methyl center and minimizing thioether oxidation. Purification often requires gradient chromatography (silica or reverse-phase) due to polar byproducts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and stereochemistry.
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., Q Exactive Orbitrap instruments for <1 ppm mass accuracy) .
- FT-IR to identify urea C=O stretches (~1640–1680 cm⁻¹) and hydroxyl/thioether functional groups.
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation. Stability studies suggest susceptibility to hydrolysis at the urea moiety in aqueous buffers (pH <5 or >9), necessitating lyophilization for long-term storage .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?
- Methodological Answer :
- Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines or enzymatic systems to rule out cell-type specificity.
- Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
- Perform metabolite profiling (LC-MS) to identify degradation products that may interfere with assays .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Prodrug modification : Mask the hydroxyl group with acetyl or phosphate esters to enhance solubility and oral bioavailability.
- Structure-activity relationship (SAR) studies : Systematically replace the methylthio group with bioisosteres (e.g., sulfoxide, sulfone) to balance lipophilicity and metabolic stability .
- In silico ADMET prediction : Tools like SwissADME or ADMETlab2.0 can predict CYP450 interactions and blood-brain barrier permeability .
Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Perform VT-NMR (variable-temperature NMR) to identify dynamic processes (e.g., rotamerism around the urea bond).
- Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial proximity of substituents.
- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What experimental designs are critical for assessing the compound’s selectivity against off-target receptors/enzymes?
- Methodological Answer :
- Panels of related targets : Screen against isoforms (e.g., kinase family members) or structurally similar enzymes.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in a native cellular environment.
- CRISPR/Cas9 knockout models : Validate phenotypic effects in target-deficient cell lines .
Data Contradiction & Mechanistic Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Evaluate plasma protein binding (e.g., using equilibrium dialysis) to assess free drug availability.
- Conduct metabolite identification studies (e.g., hepatocyte incubation + LC-HRMS) to detect inactive/active metabolites in vivo.
- Use PBPK modeling (physiologically based pharmacokinetic) to reconcile exposure differences .
Q. What computational methods are most effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) to map binding poses in target active sites.
- Molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability over time.
- Free energy perturbation (FEP) to quantify binding affinity changes for SAR refinement .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | Calculated via HRMS | |
| logP | 2.8 (Predicted, SwissADME) | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4, shake-flask) | |
| Thermal Degradation | Onset at 180°C (TGA/DSC) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
